molecular formula C14H24N2O4 B13898979 (3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)

(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)

Cat. No.: B13898979
M. Wt: 284.35 g/mol
InChI Key: NENPYTRHICXVCS-AGIUHOORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oseltamivir acid, also known as oseltamivir carboxylate, is the active metabolite of oseltamivir, a widely used antiviral medication. Oseltamivir is marketed under the brand name Tamiflu and is primarily used to treat and prevent influenza A and influenza B, viruses that cause the flu. The compound functions as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oseltamivir acid typically begins with shikimic acid, a naturally occurring compound found in Chinese star anise. The process involves several key steps:

Industrial Production Methods: The industrial production of oseltamivir acid has been optimized to improve yield and efficiency. The current method involves the use of recombinant Escherichia coli to produce shikimic acid, which is then converted to oseltamivir acid through a series of chemical reactions. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Oseltamivir acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Oseltamivir acid has a wide range of scientific research applications:

Mechanism of Action

Oseltamivir acid exerts its effects by inhibiting the viral neuraminidase enzyme. This enzyme cleaves sialic acid residues on the surface of host cells, facilitating the release of new viral particles. By blocking neuraminidase activity, oseltamivir acid prevents the release and spread of the virus, thereby reducing the severity and duration of influenza symptoms .

Comparison with Similar Compounds

Comparison: Oseltamivir acid is unique due to its oral bioavailability and ease of administration. Unlike zanamivir, which is inhaled, oseltamivir can be taken orally, making it more convenient for patients. Laninamivir and peramivir have different pharmacokinetic profiles, with laninamivir being long-acting and peramivir requiring intravenous administration .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

(3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m1/s1

InChI Key

NENPYTRHICXVCS-AGIUHOORSA-N

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.